molecular formula C9H3ClO4 B047797 Trimellitic anhydride chloride CAS No. 1204-28-0

Trimellitic anhydride chloride

Cat. No.: B047797
CAS No.: 1204-28-0
M. Wt: 210.57 g/mol
InChI Key: NJMOHBDCGXJLNJ-UHFFFAOYSA-N
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Description

Trimellitic anhydride chloride is an organic compound with the chemical formula C₉H₃ClO₄. It is a derivative of trimellitic anhydride and is primarily used in the production of polyamide-imide plastics. The compound appears as a colorless to white solid and is known for its reactivity and versatility in various chemical processes .

Mechanism of Action

Target of Action

Trimellitic anhydride chloride is an important carboxylic acid derivative with a wide range of applications in organic synthesis, medicine, and environmental resources . It is primarily used in the production of various polymers, polyesters, agricultural chemicals, and dyes . .

Mode of Action

It is known to undergo various reactions such as hydrolysis, alcoholysis, amine reaction, reaction with organometallic reagents, reduction reaction, and halogenation . These reactions can lead to a variety of products, depending on the conditions and reactants used.

Biochemical Pathways

It is known that trimellitic anhydride, a closely related compound, can augment antibody responses in exposed factory workers leading to occupational asthma

Pharmacokinetics

It is known that this compound is a white crystal that is easily hydrolyzed and alcoholized . It can be stored in a dry, sealed environment and has a slightly irritating acidic smell .

Result of Action

It is known that trimellitic anhydride, a closely related compound, can cause severe skin burns and eye damage

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it is known to decompose in water , suggesting that its stability and efficacy may be affected by the presence of water. In addition, it is sensitive to moisture , indicating that humidity may also influence its action. Furthermore, it is known to react exothermically with water , suggesting that temperature may also play a role in its action.

Biochemical Analysis

Biochemical Properties

Trimellitic anhydride chloride plays a significant role in biochemical reactions due to its reactive anhydride and chloride groups. It interacts with enzymes, proteins, and other biomolecules primarily through acylation reactions. For instance, it can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction is crucial in modifying proteins for various biochemical assays and industrial applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of cytokines and chemokines, which are critical in immune responses . Additionally, it can impact cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. For instance, this compound can acylate lysine residues in enzymes, altering their structure and function . This modification can result in either inhibition or activation of the enzyme, depending on the specific context and enzyme involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of trimellitic acid . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including sustained alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can cause mild irritation and sensitization, while higher doses can lead to more severe toxic effects, including respiratory distress and lung damage . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. Toxicity studies have shown that high doses of this compound can cause systemic toxicity, affecting multiple organs and systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modify enzymes involved in the tricarboxylic acid cycle, glycolysis, and other metabolic processes, leading to changes in metabolic flux and metabolite levels . These modifications can have significant effects on cellular metabolism and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, it can be taken up by cells through endocytosis and other transport mechanisms, leading to its accumulation in specific cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . These localization patterns are crucial for understanding the specific cellular functions and mechanisms of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimellitic anhydride chloride is typically synthesized by reacting trimellitic anhydride with thionyl chloride. The reaction is carried out in the presence of an organic alkali catalyst and a suitable solvent. The process involves refluxing the mixture, followed by reduced pressure distillation to remove excess thionyl chloride and solvent. The final product is obtained as a white crystalline solid with high purity .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors where trimellitic anhydride and thionyl chloride are combined. The reaction mixture is heated to around 100°C and refluxed for several hours. After the reaction is complete, the mixture undergoes vacuum distillation to isolate the product. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Trimellitic anhydride chloride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form trimellitic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

    Reduction: Can be reduced to form corresponding alcohols.

    Halogenation: Reacts with halogens to form halogenated derivatives.

Common Reagents and Conditions:

    Hydrolysis: Water, mild acidic or basic conditions.

    Alcoholysis: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.

    Aminolysis: Amines (e.g., methylamine, ethylamine), mild heating.

    Reduction: Reducing agents (e.g., lithium aluminum hydride).

    Halogenation: Halogens (e.g., chlorine, bromine), room temperature.

Major Products:

    Hydrolysis: Trimellitic acid.

    Alcoholysis: Trimellitic esters.

    Aminolysis: Trimellitic amides.

    Reduction: Trimellitic alcohols.

    Halogenation: Halogenated trimellitic derivatives.

Scientific Research Applications

Trimellitic anhydride chloride is widely used in scientific research and industrial applications:

Comparison with Similar Compounds

Uniqueness of Trimellitic Anhydride Chloride: this compound stands out due to its trifunctional nature, which allows it to form highly cross-linked polymers with superior thermal and mechanical properties. This makes it particularly valuable in high-performance applications where durability and resistance to heat and chemicals are essential .

Properties

IUPAC Name

1,3-dioxo-2-benzofuran-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClO4/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMOHBDCGXJLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061621
Record name 5-Isobenzofurancarbonyl chloride, 1,3-dihydro-1,3-dioxo-
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Molecular Weight

210.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1204-28-0
Record name Trimellitic anhydride chloride
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Record name Trimellitic anhydride chloride
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Record name Trimellitic anhydride chloride
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Record name 5-Isobenzofurancarbonyl chloride, 1,3-dihydro-1,3-dioxo-
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Record name 5-Isobenzofurancarbonyl chloride, 1,3-dihydro-1,3-dioxo-
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Record name 4-chloroformylphthalic anhydride
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Record name TRIMELLITIC ANHYDRIDE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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